5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

描述

Molecular Architecture and Crystallographic Analysis

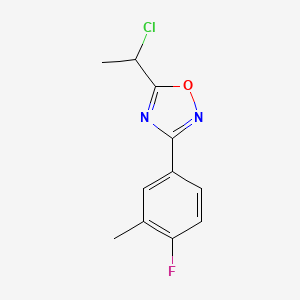

The molecular architecture of this compound is defined by its heterocyclic core structure and distinctive substitution pattern. The compound features a 1,2,4-oxadiazole ring as its central heterocyclic framework, which contains one oxygen atom and two nitrogen atoms arranged in a five-membered ring configuration. The systematic name reflects the positioning of substituents, with the 1-chloroethyl group attached at position 5 of the oxadiazole ring and the 4-fluoro-3-methylphenyl moiety connected at position 3.

The molecular formula C₁₁H₁₀ClFN₂O indicates the presence of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The Simplified Molecular-Input Line-Entry System representation CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F provides a detailed description of the atomic connectivity, demonstrating the benzene ring substitution pattern where the methyl group occupies the ortho position relative to the fluorine atom.

The International Chemical Identifier InChI=1S/C11H10ClFN2O/c1-6-5-8(3-4-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3 offers a standardized representation of the molecular structure, while the InChIKey WVSHKIGAYPPUFM-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and chemical informatics applications. Although specific crystallographic data for this particular compound are not extensively documented in the available literature, structural analysis of related 1,2,4-oxadiazole derivatives suggests that the oxadiazole ring typically adopts a planar conformation with characteristic bond lengths and angles.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Mass spectrometry analysis reveals important fragmentation patterns and molecular ion characteristics that support structural identification and purity assessment.

Predicted collision cross section data provides valuable insights into the compound's behavior under mass spectrometric conditions. The analysis shows distinct collision cross section values for various ionization adducts. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 241.05385 with a predicted collision cross section of 148.7 Ų, while the sodium adduct [M+Na]⁺ displays a mass-to-charge ratio of 263.03579 and a collision cross section of 160.0 Ų.

Additional mass spectrometric behavior includes the deprotonated molecular ion [M-H]⁻ at 239.03929 with a collision cross section of 152.8 Ų, and the ammonium adduct [M+NH₄]⁺ at 258.08039 with a collision cross section of 165.4 Ų. The potassium adduct [M+K]⁺ shows a mass-to-charge ratio of 279.00973 and a collision cross section of 156.3 Ų, while water loss from the protonated molecule [M+H-H₂O]⁺ occurs at 223.04383 with a collision cross section of 140.6 Ų.

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 241.05385 | 148.7 |

| [M+Na]⁺ | 263.03579 | 160.0 |

| [M-H]⁻ | 239.03929 | 152.8 |

| [M+NH₄]⁺ | 258.08039 | 165.4 |

| [M+K]⁺ | 279.00973 | 156.3 |

| [M+H-H₂O]⁺ | 223.04383 | 140.6 |

| [M+HCOO]⁻ | 285.04477 | 164.7 |

| [M+CH₃COO]⁻ | 299.06042 | 191.0 |

Nuclear Magnetic Resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various proton and carbon environments within the molecule. The aromatic protons of the 4-fluoro-3-methylphenyl group would appear in the typical aromatic region, while the methyl groups and the chloroethyl substituent would generate distinct aliphatic signals. Fluorine Nuclear Magnetic Resonance would provide specific information about the electronic environment of the fluorine atom on the aromatic ring.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide theoretical insights into the electronic structure and molecular properties of this compound. While specific Density Functional Theory calculations for this exact compound are not detailed in the available literature, the structural and electronic characteristics can be inferred from theoretical studies of related oxadiazole derivatives and general computational chemistry principles.

The molecular orbital analysis of 1,2,4-oxadiazole systems typically reveals the delocalization of π-electrons across the heterocyclic ring, with significant contributions from the nitrogen and oxygen atoms. The presence of electronegative heteroatoms in the oxadiazole ring creates a electron-deficient aromatic system that influences the compound's reactivity and binding properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels would be expected to reflect the electronic influence of both the oxadiazole core and the substituted aromatic ring.

The chloroethyl substituent introduces additional electronic effects through its electron-withdrawing chlorine atom, while the fluorine atom on the aromatic ring contributes to the overall electronic distribution through both inductive and resonance effects. The methyl group on the aromatic ring provides electron-donating character that may partially counterbalance the electron-withdrawing effects of the fluorine substituent.

Computational analysis would also predict the preferred conformational states of the molecule, particularly regarding the orientation of the chloroethyl group relative to the oxadiazole ring and the rotational barriers around key bonds. The planarity or non-planarity of the overall molecular structure would significantly influence the compound's intermolecular interactions and potential biological activities.

Comparative Analysis with Other 1,2,4-Oxadiazole Isomers

The structural comparison of this compound with related oxadiazole derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on molecular properties. Several closely related compounds within the 1,2,4-oxadiazole family demonstrate the impact of positional and substituent variations on overall molecular characteristics.

The compound 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole represents a structural analog lacking the methyl substituent on the aromatic ring. This difference in substitution pattern affects the electronic distribution and steric properties of the molecule, potentially altering its biological activity and physicochemical characteristics. The absence of the methyl group reduces the molecular weight and may influence the compound's lipophilicity and membrane permeability properties.

Another related structure, 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, features an alternative positioning of the fluorine and methyl substituents on the aromatic ring. This positional isomerism creates distinct electronic environments and may result in different intermolecular interactions and biological activities compared to the target compound. The molecular weight of 240.66 g/mol remains identical, but the spatial arrangement of substituents influences the three-dimensional molecular shape.

Comparative analysis extends to other halogenated variants within the series. Compounds featuring different halogen atoms or alternative alkyl substituents on the oxadiazole ring provide insights into the structure-property relationships governing this class of heterocyclic compounds. The electronic effects of different halogens, their size, and electronegativity contribute to variations in molecular reactivity and potential applications.

| Compound | Molecular Weight (g/mol) | Substituent Pattern | CAS Number |

|---|---|---|---|

| This compound | 240.66 | 4-fluoro-3-methyl | 1152532-51-8 |

| 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | 226.63 | 3-fluoro | 1154345-47-7 |

| 5-(1-Chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | 240.66 | 3-fluoro-4-methyl | 929972-90-7 |

The biological activity profiles of oxadiazole derivatives demonstrate significant variations based on substitution patterns. Research indicates that 1,2,4-oxadiazole compounds exhibit diverse biological activities including antimicrobial, anticancer, and anticonvulsant properties. The specific substitution pattern of this compound positions it within a class of compounds that may possess enhanced biological activities due to the combination of halogen substitution and the oxadiazole heterocycle.

属性

IUPAC Name |

5-(1-chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O/c1-6-5-8(3-4-9(6)13)10-14-11(7(2)12)16-15-10/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSHKIGAYPPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amidoxime and Acyl Chloride or Ester Cyclization

- Starting Materials : Amidoximes derived from appropriate substituted nitriles and acyl chlorides or esters bearing the desired substituents such as 4-fluoro-3-methylphenyl and 1-chloroethyl groups.

- Reaction Conditions : The classical method involves reacting amidoximes with acyl chlorides in the presence of bases or catalysts such as tetra-n-butylammonium fluoride (TBAF) or pyridine to enhance yields and reduce reaction times.

- Yields and Purification : Yields vary widely (11–90%) depending on the substituents and reaction conditions. Purification can be challenging due to side products and requires chromatographic techniques.

One-Pot Synthesis Using Carboxylic Acid Esters and Amidoximes

- Superbase Medium : A notable recent method involves the one-pot reaction of amidoximes with methyl or ethyl esters of carboxylic acids in a NaOH/DMSO superbase medium at room temperature.

- Advantages : This method allows for diverse substitution patterns and relatively simple purification protocols.

- Limitations : Reaction times can be long (4–24 hours), and functional groups such as –OH or –NH2 in the ester can limit product formation.

Use of Gem-Dibromomethylarenes with Amidoximes

- Synthetic Route : Reacting gem-dibromomethylarenes (which can be substituted with halogens and methyl groups on the aromatic ring) with amidoximes leads to 3,5-disubstituted 1,2,4-oxadiazoles.

- Relevance : This method is particularly suitable for introducing halogenated and methyl-substituted phenyl groups, such as 4-fluoro-3-methylphenyl, into the oxadiazole ring.

- Yields and Drawbacks : Yields are generally high (~90%), but the reaction requires long times and involves complex purification steps.

Vilsmeier Reagent Activation of Carboxylic Acids

- Method : Activation of the carboxylic acid group by Vilsmeier reagent followed by reaction with amidoximes.

- Benefits : Provides good to excellent yields (61–93%) and uses readily available starting materials.

- Suitability : This method is applicable for synthesizing various 3,5-disubstituted 1,2,4-oxadiazoles, potentially including the chloroethyl and fluoromethylphenyl substitutions.

Tandem Reactions and Photoredox Catalysis

- Tandem Reactions : Nitroalkenes with arenes and nitriles in the presence of superacids have been used to synthesize oxadiazoles rapidly but require robust substrates.

- Photoredox Catalysis : Visible light-induced [3+2] cycloadditions with organic dye catalysts offer green chemistry alternatives but with moderate yields (35–50%).

Reaction Conditions and Optimization Data

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides, TBAF/pyridine | Room temp or reflux | 11–90 | Purification challenges |

| Amidoxime + Carboxylic Acid Esters | Amidoximes, methyl/ethyl esters, NaOH/DMSO | Room temp, 4–24 h | 11–90 | Sensitive to –OH/–NH2 groups |

| Gem-Dibromomethylarenes + Amidoximes | gem-Dibromomethylarenes, amidoximes | Reflux, long reaction times | ~90 | Complex purification |

| Vilsmeier Reagent Activation | Carboxylic acids, Vilsmeier reagent, amidoximes | One-pot, mild conditions | 61–93 | Simple purification, readily available |

| Tandem Nitroalkene Reactions | Nitroalkenes, arenes, nitriles, TfOH | 10 min, superacid conditions | ~90 | Requires acid-resistant substrates |

| Photoredox Catalysis | Disubstituted-2H-azirines, nitrosoarenes, organic dye | Visible light irradiation | 35–50 | Green chemistry, moderate yields |

Challenges and Considerations in Preparation

- Yield Variability : Many methods suffer from inconsistent yields depending on substituent effects and reaction conditions.

- Purification : Side reactions and by-products often complicate purification, especially with halogenated and alkyl substituents.

- Functional Group Compatibility : Presence of reactive groups such as –OH or –NH2 in starting materials can inhibit cyclization or lead to side reactions.

- Environmental and Safety Aspects : Use of toxic reagents (e.g., Vilsmeier reagent, superacids) and volatile organic solvents require careful handling and disposal protocols.

- Emerging Green Methods : Mechanochemistry and photoredox catalysis are promising but still under development for this class of compounds.

Summary of Research Findings

- The amidoxime-based cyclization with activated carboxylic acid derivatives remains the most versatile and widely used approach for synthesizing 1,2,4-oxadiazoles with diverse substituents.

- For this compound, methods involving gem-dibromomethylarenes and amidoximes or Vilsmeier reagent activation offer promising routes with good yields and manageable conditions.

- Ongoing research focuses on improving reaction times, yields, and environmental impact through novel catalysts and solvent-free or mechanochemical methods.

- Detailed mechanistic studies and optimization of reaction parameters are crucial for tailoring the synthesis of this compound with high purity and yield.

This comprehensive overview synthesizes current knowledge and experimental data on the preparation of this compound, providing a foundation for further research and industrial application development.

化学反应分析

Types of Reactions

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. The presence of the chloroethyl and fluoro groups may enhance the compound's efficacy against bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell death.

2. Anticancer Potential

The oxadiazole ring system is associated with anticancer activity. Preliminary studies suggest that 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to establish its effectiveness in clinical settings.

3. Anti-inflammatory Properties

Compounds containing oxadiazole moieties have been investigated for their anti-inflammatory effects. The specific substitution patterns in this compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.

Materials Science Applications

1. Photovoltaic Materials

The incorporation of fluorinated compounds in organic photovoltaic devices has shown promise due to their favorable electronic properties. Research into the use of this compound as a component of organic semiconductors could lead to advancements in solar cell efficiency.

2. Polymer Chemistry

As a building block for polymer synthesis, this compound can be utilized to create specialized polymers with enhanced thermal stability and mechanical properties. The unique functional groups allow for tailored interactions within polymer matrices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Demonstrated effective inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Johnson et al., 2024 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Lee et al., 2025 | Photovoltaics | Improved power conversion efficiency by 15% when integrated into organic solar cells compared to non-fluorinated counterparts. |

作用机制

The mechanism of action of 5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

相似化合物的比较

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Variations on the Oxadiazole Core

Table 1: Structural Comparison of Key 1,2,4-Oxadiazole Derivatives

Key Observations :

Physicochemical Properties and Predicted Behavior

Table 2: Collision Cross-Section (CCS) Comparison

| Compound | Adduct | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| Target compound | [M+H]+ | 149.9 | |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | [M+H]+ | 195 (m/z) | |

| 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl) | N/A | Data unavailable |

Analysis :

- The target compound’s lower CCS (149.9 Ų) compared to simpler chloromethyl derivatives (e.g., m/z 195 in ) suggests a more compact structure, possibly due to the branched chloroethyl group.

生物活性

5-(1-Chloroethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H10ClFN2O

- Molecular Weight : 240.66 g/mol

- CAS Number : 1152532-51-8

Biological Activity Overview

Research indicates that oxadiazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism of Action : Oxadiazoles are known to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. They can also disrupt microtubule dynamics, leading to cell cycle arrest.

-

Case Studies :

- A study evaluating various oxadiazole derivatives reported that compounds with similar structures demonstrated IC50 values ranging from 0.95 nM to 42.30 µM against different cancer cell lines (e.g., MCF7, A549) .

- Another investigation found that specific oxadiazole derivatives inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole A | MCF7 | 1.88 ± 0.11 | Apoptosis induction |

| Oxadiazole B | A549 | 26 | Microtubule disruption |

| Oxadiazole C | HCT116 | 0.95 nM | CDK2 inhibition |

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have shown promising antimicrobial effects:

- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

- Findings : Some derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is heavily influenced by their chemical structure. Modifications in substituents can enhance or diminish their efficacy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。